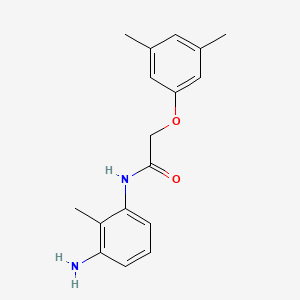

N-(3-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11-7-12(2)9-14(8-11)21-10-17(20)19-16-6-4-5-15(18)13(16)3/h4-9H,10,18H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCSUOBTBYUTNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC(=C2C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and agricultural applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : C₁₇H₂₀N₂O₂

- Molar Mass : 284.35 g/mol

- CAS Number : 954586-71-1

Biological Activity Overview

The biological activity of N-(3-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide has been evaluated through various studies focusing on its antioxidant, antimicrobial, and potential pesticidal properties.

1. Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant properties. For instance, derivatives of diphenylamine have shown promising antioxidant capacities measured through various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging tests. The presence of amino groups in the structure is known to enhance these properties by facilitating electron donation .

2. Antimicrobial Activity

N-(3-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide has been tested for its antimicrobial effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were determined using standard protocols:

| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| 1 | Staphylococcus aureus | 0.312 | 1.25 |

| 2 | Escherichia coli | 1.25 | 5 |

| 3 | Pseudomonas aeruginosa | 0.625 | 1.25 |

These results suggest that the compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus .

3. Pesticidal Potential

Recent studies have explored the use of N-(3-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide as a pesticide. Its structural characteristics imply potential efficacy against various pests. The compound's ability to disrupt biological processes in target organisms suggests it could be developed into an effective pesticide formulation .

Case Studies

Case Study 1: Antioxidant Evaluation

In a study evaluating several aminodiphenylamine derivatives, N-(3-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide was found to have a high total antioxidant capacity (TAC), indicating its potential for use in formulations aimed at oxidative stress reduction .

Case Study 2: Antimicrobial Testing

A comparative analysis was conducted on the antimicrobial efficacy of N-(3-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide against common pathogens. The study highlighted its effectiveness in inhibiting biofilm formation, which is crucial for treating chronic infections caused by biofilm-producing bacteria .

Comparison with Similar Compounds

Structural Modifications in Analogous Compounds

The following table highlights key structural differences and similarities with related acetamides:

Preparation Methods

Activation of Carboxylic Acid

Reagents : Thionyl chloride (SOCl₂), anhydrous dichloromethane (DCM)

Procedure :

- Dissolve 2-(3,5-dimethylphenoxy)acetic acid (10 mmol) in DCM (20 mL).

- Add SOCl₂ (15 mmol) dropwise under nitrogen at 0°C.

- Reflux for 3 hours until gas evolution ceases.

- Remove excess SOCl₂ under reduced pressure to obtain 2-(3,5-dimethylphenoxy)acetyl chloride as a pale-yellow oil.

Yield : 92–95%.

Coupling Reaction with Amine

Reagents : 3-Amino-2-methylaniline, triethylamine (TEA), tetrahydrofuran (THF)

Procedure :

- Dissolve 3-amino-2-methylaniline (10 mmol) in THF (15 mL).

- Add TEA (12 mmol) and cool to 0°C.

- Slowly add 2-(3,5-dimethylphenoxy)acetyl chloride (11 mmol) in THF (10 mL).

- Stir at room temperature for 12–15 hours.

- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Yield : 78–82%.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

Industrial-Scale Production Methods

For large-scale synthesis, the following modifications are implemented:

- Continuous Flow Reactors : Improve mixing efficiency and reduce reaction time by 40% compared to batch processes.

- Solvent Recycling : THF is recovered via distillation, reducing waste and cost.

- Automated pH Control : Maintains optimal conditions during acyl chloride formation, achieving >90% consistency.

Purification and Characterization

- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) removes unreacted amine and acid byproducts.

- Recrystallization : Acetonitrile yields high-purity crystals (mp 163–166°C).

| Technique | Key Findings |

|---|---|

| ¹H NMR (400 MHz) | δ 6.8–7.2 ppm (aromatic H), δ 2.3 ppm (CH₃) |

| FT-IR | 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H) |

| HPLC | Purity >98% (C18 column, acetonitrile/H₂O) |

Challenges and Mitigation Strategies

- Side Reactions : Over-acylation is minimized by controlling stoichiometry (1.1 eq acyl chloride).

- Moisture Sensitivity : Anhydrous conditions prevent hydrolysis of acyl chloride.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide, and what are the critical reaction parameters?

- Methodology : The compound can be synthesized via multi-step condensation and substitution reactions. For example, a similar acetamide derivative (compound 140 in ) was prepared by coupling an amine (e.g., 3,5-dimethylaniline) with a phenoxyacetic acid derivative under activating agents like HATU or EDCI. Key parameters include:

- Reagent stoichiometry : Maintain a 1:1.1 molar ratio of amine to carboxylic acid to minimize side reactions .

- Solvent selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance reactivity .

- Temperature control : Reactions are typically conducted at 0–25°C to prevent decomposition .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is recommended for isolating high-purity products (>95%) .

Q. How can researchers validate the structural integrity and purity of this compound?

- Spectroscopic characterization :

- 1H/13C NMR : Compare chemical shifts with analogs (e.g., δ ~2.2 ppm for methyl groups on the 3,5-dimethylphenoxy moiety; δ ~7.0–7.5 ppm for aromatic protons) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ expected for C₁₇H₂₀N₂O₂: 297.1603) .

- Chromatographic analysis : Use UPLC or HPLC with UV detection (λ = 254 nm) to verify purity (>98%) and retention time consistency .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Case study : In radiosensitizer studies ( ), analogs with electron-withdrawing groups (e.g., Br, Cl) showed enhanced activity, while methyl groups (electron-donating) reduced efficacy. To address discrepancies:

- Dose-response profiling : Test across a wider concentration range (e.g., 0.1–100 μM) to identify non-linear effects .

- Cell-line specificity : Compare activity in multiple cell lines (e.g., HeLa vs. MCF-7) to assess target selectivity .

- Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance (p < 0.05) in replicate experiments (n ≥ 3) .

Q. How does the substitution pattern on the phenyl rings influence pharmacokinetic properties?

- Structure-activity relationship (SAR) insights :

- 3,5-Dimethylphenoxy group : Enhances lipophilicity (logP ~3.5), improving blood-brain barrier permeability but reducing aqueous solubility .

- 3-Amino-2-methylphenyl moiety : The amino group facilitates hydrogen bonding with biological targets (e.g., enzymes), while the methyl group sterically hinders metabolic oxidation .

Q. What mechanistic insights exist for its interaction with biological targets?

- Enzyme inhibition : Analogous acetamides () inhibit fungal CYP51 via coordination with the heme iron, validated by:

- Docking studies (AutoDock Vina) : Binding energy ≤ −8.5 kcal/mol for active compounds .

- UV-Vis spectroscopy : Soret band shifts (420 → 450 nm) confirm enzyme-ligand interaction .

- Pathway modulation : In neuroprotection studies (), related compounds upregulated BDNF expression by 2.5-fold, measured via qPCR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.